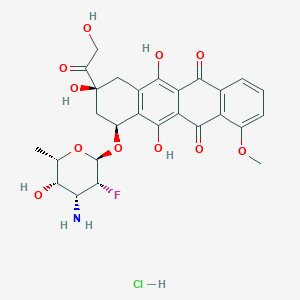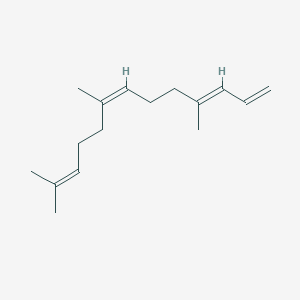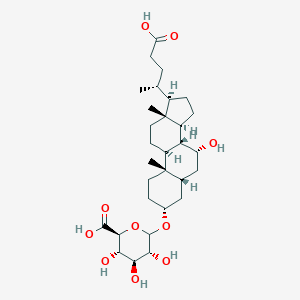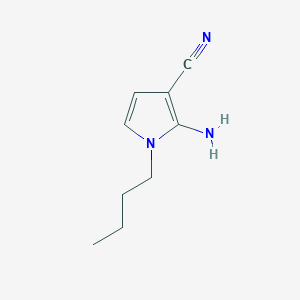![molecular formula C9H7NOS2 B049677 1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone CAS No. 121942-10-7](/img/structure/B49677.png)
1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone, also known as benzothiazole ketone, is a heterocyclic compound that has been widely studied for its potential applications in various fields. This compound has a unique structure that makes it an interesting target for synthesis and investigation. In
Mecanismo De Acción
The mechanism of action of 1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone is not fully understood. However, it has been proposed that the compound induces cell death in cancer cells by activating the caspase pathway. It has also been suggested that the compound inhibits the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In vivo studies have shown that the compound can reduce tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone in lab experiments is its potent anticancer activity. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its low solubility, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone. One direction is to further investigate its mechanism of action in cancer cells. Another direction is to explore its potential applications in other fields, such as agriculture and environmental science. Additionally, the development of new synthetic methods for this compound could lead to the discovery of new derivatives with improved properties.
Aplicaciones Científicas De Investigación
1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been found to exhibit potent anticancer activity against various cancer cell lines. It has also been reported to possess antibacterial, antifungal, and antiviral properties.
Propiedades
Número CAS |
121942-10-7 |
|---|---|
Nombre del producto |
1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone |
Fórmula molecular |
C9H7NOS2 |
Peso molecular |
209.3 g/mol |
Nombre IUPAC |
1-(2-sulfanylidene-3H-1,3-benzothiazol-5-yl)ethanone |
InChI |
InChI=1S/C9H7NOS2/c1-5(11)6-2-3-8-7(4-6)10-9(12)13-8/h2-4H,1H3,(H,10,12) |
Clave InChI |
IBSFHEGRYPCUIA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1)SC(=S)N2 |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)SC(=S)N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














